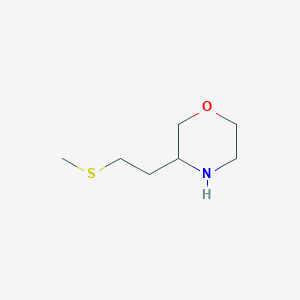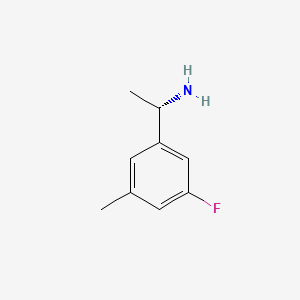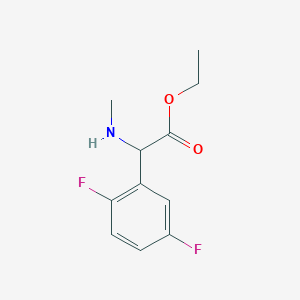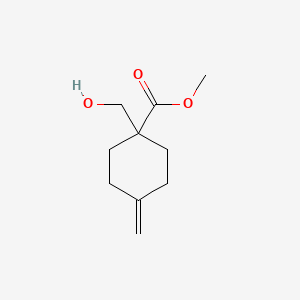
1-(3-Aminopyridin-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopyridin-2-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O. It is characterized by the presence of an aminopyridine moiety attached to a propanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Aminopyridin-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with propanone under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product[2][2].
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product[2][2].
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Aminopyridin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminopyridine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aminopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminopyridin-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Aminopyridin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(3-Aminopyridin-2-yl)ethanone: Similar structure but with an ethanone backbone.
1-(3-Aminopyridin-2-yl)prop-2-yn-1-one: Contains a prop-2-yn-1-one backbone.
1-(3-Aminopyridin-2-yl)prop-2-en-1-one: Features a prop-2-en-1-one backbone.
Uniqueness: 1-(3-Aminopyridin-2-yl)propan-1-one is unique due to its specific combination of the aminopyridine moiety and the propanone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
1-(3-aminopyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-2-7(11)8-6(9)4-3-5-10-8/h3-5H,2,9H2,1H3 |
InChI-Schlüssel |
KEOIEKPKTWYHFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13537342.png)



![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)









